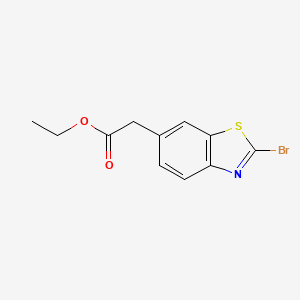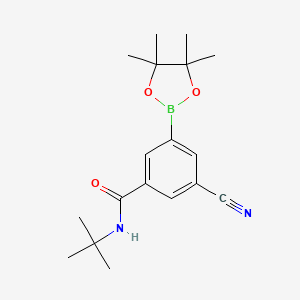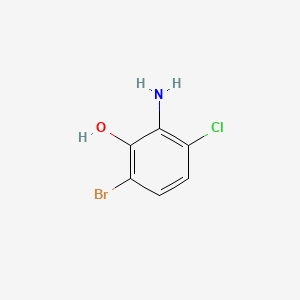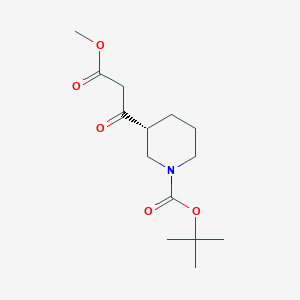
(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Vue d'ensemble
Description
(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate, also known as (R)-MTOP, is a chiral piperidine derivative that has been used in a variety of scientific research applications. This compound has been used in the synthesis of various compounds and has been studied for its potential use in drug design and development. In addition, (R)-MTOP has been studied for its biochemical and physiological effects and its potential uses in various laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
- This compound serves as a crucial intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves acylation, sulfonation, and substitution reactions, highlighting its utility in complex organic syntheses (Min Wang et al., 2015).
- It is used in the preparation of piperidine derivatives, which are promising synthons for creating diverse piperidine-based structures, indicating its versatility in synthetic organic chemistry (A. I. Moskalenko & V. Boev, 2014).
Intermediate for Nociceptin Antagonists
- The compound is part of an efficient and practical asymmetric synthesis route for producing a useful intermediate for nociceptin antagonists. This showcases its role in the development of potential therapeutic agents targeting nociceptin, which is involved in pain management (H. Jona et al., 2009).
Kinase Inhibitor Synthesis
- It has been employed in the asymmetric synthesis of a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This indicates its utility in creating molecules that can modulate kinase activity, which is crucial for various cellular processes (B. Hao et al., 2011).
Synthesis of Crizotinib Intermediate
- The compound is used to synthesize an important intermediate in many biologically active compounds such as crizotinib, an anticancer drug. This underscores its significance in the pharmaceutical industry, especially in cancer therapy (D. Kong et al., 2016).
Exploration of Piperidine-based Drug Development
- Its derivatives are explored for their potential in creating small molecule anticancer drugs, highlighting the ongoing research into piperidine-based compounds as therapeutic agents (Binliang Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRBHLROKLBBT-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





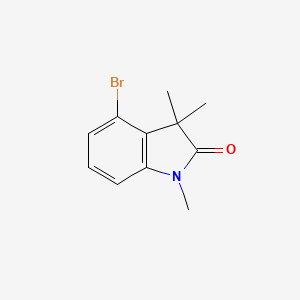
![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol](/img/structure/B1376873.png)
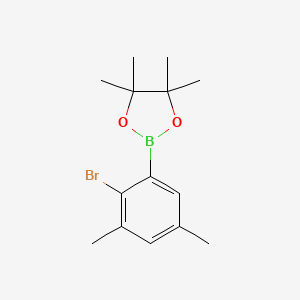

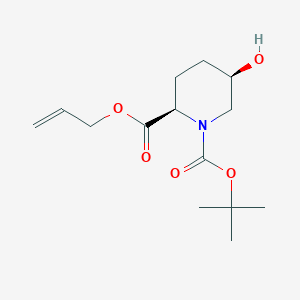
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1376880.png)



